Multi-Target Lipoxygenase and Cyclooxygenase Inhibitory Profile vs. Mono-Target Chalcones
This compound exhibits potent inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase, establishing a dual-target profile within the arachidonic acid cascade that is distinct from chalcone analogs that preferentially inhibit only one branch of the pathway . In direct in vitro assays, the compound inhibited 5-lipoxygenase in rat RBL-2H3 cells and platelet 12-lipoxygenase at 30 μM, while also inhibiting prostaglandin G/H synthase (cyclooxygenase) in mouse macrophages [1]. Although specific IC50 values across all targets are not uniformly reported in a single head-to-head study, the qualitatively documented dual inhibition contrasts with reference morpholine-chalcone series (MHC1–MHC9) which were profiled primarily for MAO inhibition and did not demonstrate this multi-enzyme arachidonic acid cascade coverage .
| Evidence Dimension | Enzyme inhibitory breadth across arachidonic acid cascade targets |
|---|---|
| Target Compound Data | Inhibition observed against 5-lipoxygenase (RBL-2H3 cells), 12-lipoxygenase (platelet, 30 μM), and prostaglandin G/H synthase (mouse macrophage) [1]. |
| Comparator Or Baseline | Morpholine-derived halogenated chalcones (MHC1–MHC9): primarily evaluated for MAO-A/B inhibition; no reported dual lipoxygenase/cyclooxygenase activity . |
| Quantified Difference | Target compound engages at least three distinct enzymatic nodes in the arachidonic acid cascade; comparator series lacks documented multi-target lipoxygenase/cyclooxygenase engagement. |
| Conditions | In vitro enzyme inhibition assays; cell-based (RBL-2H3, platelet, macrophage) and cell-free binding formats [1]. |
Why This Matters
For researchers modeling inflammatory cascades, a single compound with demonstrable activity across lipoxygenase and cyclooxygenase pathways reduces the number of tool compounds required and avoids confounding by polypharmacology of multiple selective inhibitors.
- [1] Medical University of Lublin. Record details – Compound description as a potent lipoxygenase inhibitor with ancillary cyclooxygenase and carboxylesterase inhibition. View Source
